Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]
CAS No.: 652142-48-8
Cat. No.: VC16837652
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] - 652142-48-8](/images/structure/VC16837652.png)
Specification
CAS No. | 652142-48-8 |
---|---|
Molecular Formula | C6H8O2 |
Molecular Weight | 112.13 g/mol |
IUPAC Name | spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] |
Standard InChI | InChI=1S/C6H8O2/c1-4-5(8-4)2-6(1)3-7-6/h4-5H,1-3H2 |
Standard InChI Key | FFKNJUZGHWJPMG-UHFFFAOYSA-N |
Canonical SMILES | C1C2C(O2)CC13CO3 |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] consists of two fused rings sharing a single sp³-hybridized carbon atom. The 6-oxabicyclo[3.1.0]hexane component is a bridged ether ring system containing an oxygen atom at position 6, while the oxirane ring (a three-membered cyclic ether) forms the spiro-linked second ring. The SMILES notation clarifies the connectivity: the bicyclo[3.1.0]hexane framework (positions 1–3) is bridged by an oxygen atom, with the oxirane ring (positions 3'–5') attached via the spiro carbon .
Table 1: Key Structural and Computed Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 112.13 g/mol |
Exact Mass | 112.05244 g/mol |
Topological Polar Surface Area | 25.1 Ų |
Hydrogen Bond Acceptors | 2 |
Complexity | 134 |
Stereochemistry | 2 undefined stereocenters |
The compound exhibits two undefined stereocenters, as indicated by its InChI descriptor . This stereochemical ambiguity underscores the need for enantioselective synthesis to isolate specific diastereomers for biological testing.
Nomenclature Conventions
Per IUPAC guidelines, the name "spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]" follows the spiro indexing system, where the smaller ring (oxirane) is assigned primed locants. The bicyclo[3.1.0]hexane component is numbered such that the bridgehead positions (1 and 3) prioritize the oxygen atom at position 6 . This naming aligns with CAS indexing protocols for spirocyclic ethers .
Synthesis and Reactivity
Stereochemical Considerations
The diastereofacial selectivity observed in related spirocycloadditions (e.g., 85:15 selectivity for 3-methyl-3-phenylcyclopropene derivatives) implies that steric and electronic factors govern the stereochemical outcome. Density functional theory (DFT) studies on analogous systems reveal that HOMO(cyclopropene)–LUMO(ylide) interactions dictate transition-state geometries, favoring endo pathways . Applied to spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane], this mechanistic insight suggests that substituent effects on the oxabicyclohexane ring could modulate selectivity.
Physicochemical Properties
Spectroscopic Characteristics
Though experimental spectral data are unavailable, predicted NMR shifts for analogous spiroethers suggest distinct resonances for the oxirane protons (δ 3.5–4.5 ppm) and bicyclohexane methylene groups (δ 1.5–2.5 ppm). The oxygen-rich environment would also produce strong IR absorption bands near 1100 cm (C–O–C stretching) .
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